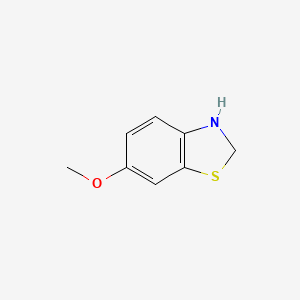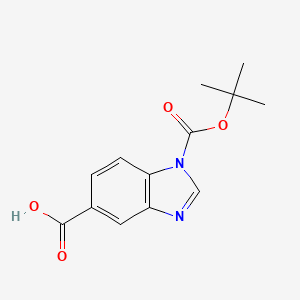
4-甲酰基-1H-吡唑-5-羧酸
描述
4-Formyl-1H-pyrazole-5-carboxylic acid is a derivative of pyrazole-4-carboxylic acid, a compound that has been the subject of various studies due to its interesting chemical properties and potential biological activities. The research on this compound and its derivatives spans across different aspects, including solid-state structure, synthesis routes, and functionalization reactions, as well as their potential applications in medicinal chemistry .
Synthesis Analysis
The synthesis of pyrazole-4-carboxylic acid derivatives has been approached through various methods. A notable synthesis route involves the hydrolysis of 4-cyano-1-phenylpyrazole, which itself is formed from a Sandmeyer type reaction starting with 1-phenylpyrazole-4-diazonium chloride . Another method includes a "one-pot" synthesis involving Claisen condensation, Knorr reaction, and hydrolysis, which is reported to be efficient and aligns with green chemistry principles . Improved synthesis methods have also been developed to increase the yield of 1H-pyrazole-4-carboxylic acid, reaching up to 97.1% from previously reported 70% .
Molecular Structure Analysis
The molecular structure of pyrazole-4-carboxylic acid derivatives has been extensively studied using techniques such as solid-state NMR, X-ray crystallography, and ab initio calculations. These studies reveal that the molecules can form quasi-linear ribbons linked by cyclic hydrogen bonds, with dynamic proton disorder observed at higher temperatures . Single-crystal X-ray diffraction has been used to determine the crystal structure of these compounds, providing insights into their solid-state properties .
Chemical Reactions Analysis
Pyrazole-4-carboxylic acid derivatives undergo various chemical reactions that are of interest in synthetic chemistry. Electrosynthesis has been employed to oxidize 4-formylpyrazoles to the corresponding carboxylic acids, with yields depending on the substituents present on the pyrazole ring . Functionalization reactions have also been explored, such as the conversion of 1H-pyrazole-3-carboxylic acid into amides and the formation of imidazo[4,5-b]pyridine derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole-4-carboxylic acid derivatives have been characterized using various analytical techniques. NMR spectroscopy, FT-IR, and thermo gravimetric analysis have been used to characterize the target compounds, and theoretical studies such as density functional theory (DFT) have been conducted to compare experimental data with calculated values . The study of solid-state proton transfer and tautomerism has also been performed using solid-state NMR .
Relevant Case Studies
Several case studies highlight the potential biological applications of pyrazole-4-carboxylic acid derivatives. For instance, some derivatives have been synthesized and screened for their in vitro antitumor activities against different human cancer cell lines, with structure-activity relationships being discussed . Additionally, novel amide derivatives of pyrazole-3-carboxylic acid have shown promising antiproliferative activities and the ability to induce apoptotic cell death in cancer cell lines .
科学研究应用
药物化学
4-甲酰基-1H-吡唑-5-羧酸是一种用途广泛的药物化学中间体。它被用来合成各种表现出广泛生物活性的吡唑衍生物。 这些衍生物已被探索用于其作为抗菌剂、抗炎剂、抗癌剂和抗糖尿病剂的潜力 。该化合物进行各种化学转化的能力使其在创建新的药理活性分子方面具有价值。
农业
在农业领域,包括从 4-甲酰基-1H-吡唑-5-羧酸衍生的吡唑衍生物被用于开发新的除草剂和杀虫剂 。它们的结构多功能性允许合成能够靶向害虫和杂草中特定酶或途径的化合物,从而提供有效的作物保护。
材料科学
吡唑环是新型材料设计中的关键组成部分。 将其整合到聚合物和框架中可以产生具有独特性能的材料,适合气体储存、催化以及作为电子器件的组成部分 。4-甲酰基-1H-吡唑-5-羧酸中的甲酰基和羧酸基团提供了用于进一步功能化的反应位点,增强了吡唑部分在材料科学中的效用。
工业应用
该化合物在合成对各种工业过程至关重要的化学品中起着重要作用。 例如,它可用于创建染料、树脂和其他高性能化学品的中间体 。它的衍生物在开发可以提高化学反应效率的工业催化剂方面也很重要。
生物化学研究
在生物化学中,4-甲酰基-1H-吡唑-5-羧酸用于研究酶相互作用和抑制 。它可以作为调节酶活性的化合物的构建模块,这对于理解代谢途径和设计可以影响这些途径的药物至关重要。
药理学
吡唑核心是许多药理活性剂的核心。4-甲酰基-1H-吡唑-5-羧酸的衍生物已被研究用于其治疗潜力。 由于它们能够与多种生物靶标相互作用,它们在开发针对各种疾病的新型治疗方法中尤其重要 。
安全和危害
作用机制
Target of Action
Pyrazole derivatives are known for their diverse pharmacological effects, including antileishmanial and antimalarial activities .
Mode of Action
It’s known that pyrazole derivatives can interact with their targets through various mechanisms, often involving nucleophilic addition and elimination reactions .
Biochemical Pathways
Pyrazole derivatives are known to interact with various biochemical pathways, often leading to significant downstream effects .
生化分析
Biochemical Properties
4-formyl-1H-pyrazole-5-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound can act as a ligand, binding to specific enzymes and altering their activity. For example, it has been shown to interact with succinate dehydrogenase, an enzyme involved in the citric acid cycle . The interaction between 4-formyl-1H-pyrazole-5-carboxylic acid and succinate dehydrogenase can inhibit the enzyme’s activity, leading to changes in cellular metabolism.
Cellular Effects
The effects of 4-formyl-1H-pyrazole-5-carboxylic acid on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 4-formyl-1H-pyrazole-5-carboxylic acid has been observed to affect the MAPK signaling pathway, which is crucial for cell proliferation and differentiation . Additionally, it can alter the expression of genes involved in metabolic processes, leading to changes in cellular energy production and utilization.
Molecular Mechanism
At the molecular level, 4-formyl-1H-pyrazole-5-carboxylic acid exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with biomolecules, such as enzymes and proteins. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. For example, the compound’s interaction with succinate dehydrogenase leads to enzyme inhibition, affecting the citric acid cycle . Additionally, 4-formyl-1H-pyrazole-5-carboxylic acid can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The stability and degradation of 4-formyl-1H-pyrazole-5-carboxylic acid in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to its degradation, resulting in reduced efficacy. Long-term studies have indicated that continuous exposure to 4-formyl-1H-pyrazole-5-carboxylic acid can lead to sustained changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of 4-formyl-1H-pyrazole-5-carboxylic acid vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and cellular metabolism without causing significant toxicity . At higher doses, it can lead to adverse effects, including cellular toxicity and organ damage. Threshold effects have been observed, where a specific dosage range results in optimal biochemical activity without causing harm. It is essential to determine the appropriate dosage to maximize the compound’s benefits while minimizing its toxic effects.
Metabolic Pathways
4-formyl-1H-pyrazole-5-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can influence the citric acid cycle by inhibiting succinate dehydrogenase, leading to changes in metabolite levels . Additionally, it can affect other metabolic pathways, such as glycolysis and oxidative phosphorylation, by modulating the activity of key enzymes involved in these processes.
Transport and Distribution
The transport and distribution of 4-formyl-1H-pyrazole-5-carboxylic acid within cells and tissues are critical for its biochemical activity. This compound can be transported across cell membranes through specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, including the cytoplasm and mitochondria, where it exerts its effects on cellular metabolism. The distribution of 4-formyl-1H-pyrazole-5-carboxylic acid within tissues can also influence its overall efficacy and toxicity.
Subcellular Localization
The subcellular localization of 4-formyl-1H-pyrazole-5-carboxylic acid is essential for understanding its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, it can localize to the mitochondria, where it interacts with enzymes involved in the citric acid cycle. The subcellular localization of 4-formyl-1H-pyrazole-5-carboxylic acid can influence its ability to modulate cellular processes and biochemical reactions.
属性
IUPAC Name |
4-formyl-1H-pyrazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O3/c8-2-3-1-6-7-4(3)5(9)10/h1-2H,(H,6,7)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLJIPMNJIBKQON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1C=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30625987 | |
| Record name | 4-Formyl-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30625987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
35344-94-6 | |
| Record name | 4-Formyl-1H-pyrazole-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35344-94-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Formyl-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30625987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














